

An In-depth Technical Guide to the Silanol Functional Group in Triisopropylsilanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triisopropylsilanol*

Cat. No.: *B095006*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropylsilanol (TIPS-OH), a sterically hindered organosilicon compound, possesses a unique and highly functional silanol (-Si-OH) group that dictates its chemical behavior and broad utility in modern organic and medicinal chemistry. This technical guide provides a comprehensive overview of the core characteristics of the silanol functional group within the TIPS-OH molecule. It delves into its synthesis, purification, spectroscopic signatures, and key applications, with a particular focus on its role as a reducing agent and carbocation scavenger in solid-phase peptide synthesis (SPPS). Detailed experimental protocols, quantitative data, and visual workflows are presented to offer a practical resource for researchers and professionals in drug development and chemical synthesis.

Introduction

The silanol functional group, the silicon analogue of an alcohol, exhibits distinct physicochemical properties owing to the inherent differences in electronegativity and atomic size between silicon and carbon. In **triisopropylsilanol**, the silicon atom is bonded to three bulky isopropyl groups and a hydroxyl moiety. This steric hindrance significantly influences the reactivity of the silanol group, rendering it a stable yet effective reagent in a variety of chemical transformations. Its applications range from a mild reducing agent to a crucial scavenger in peptide synthesis, where it mitigates side reactions by quenching reactive carbocationic

intermediates.^{[1][2]} This guide aims to provide a detailed technical understanding of this important functional group.

Synthesis and Purification of Triisopropylsilanol

The synthesis of **triisopropylsilanol** is most commonly achieved through the hydrolysis of its precursor, triisopropylsilane ((i-Pr)₃SiH). Other methods, such as alkali-mediated reactions, have also been reported to yield high-purity products.^[1]

Experimental Protocols

Protocol 2.1.1: Synthesis of **Triisopropylsilanol** via Hydrolysis of Triisopropylsilane

This protocol is based on the general principle of silane hydrolysis.^[1]

- Materials: Triisopropylsilane, water, acid or base catalyst (e.g., HCl or NaOH), diethyl ether, anhydrous magnesium sulfate.
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve triisopropylsilane in a suitable organic solvent like diethyl ether.
 - Slowly add an aqueous solution of an acid or base catalyst to the reaction mixture while stirring vigorously. The reaction is often exothermic.
 - Continue stirring at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
 - Transfer the reaction mixture to a separatory funnel and wash with water to remove the catalyst.
 - Separate the organic layer and wash it with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude **triisopropylsilanol**.

Protocol 2.1.2: Purification by Fractional Distillation

Due to its liquid nature, **triisopropylsilanol** can be effectively purified by fractional distillation. [3][4]

- Apparatus: A standard fractional distillation setup including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, a thermometer, and a heating mantle.
- Procedure:
 - Place the crude **triisopropylsilanol** in the round-bottom flask with a few boiling chips.
 - Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.
 - Begin heating the flask gently.
 - Carefully monitor the temperature at the head of the fractionating column. Collect the fraction that distills at the boiling point of **triisopropylsilanol** (196 °C at 750 mmHg). [5][6]
 - Discard any initial fractions that distill at a lower temperature and stop the distillation when the temperature begins to drop or rise significantly.

Physicochemical and Spectroscopic Properties

The properties of the silanol group in **triisopropylsilanol** are summarized below.

Quantitative Data

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₂₂ OSi	[5]
Molecular Weight	174.36 g/mol	[5]
Appearance	Colorless to light yellow liquid	[5]
Boiling Point	196 °C / 750 mmHg	[5][6]
Density	0.878 g/mL at 25 °C	[5][6]
Refractive Index (n ²⁰ /D)	1.456	[5][6]
pKa (Predicted)	14.87 ± 0.53	[5]
Si-H Bond Dissociation Energy	~92 kcal/mol	[1]

Spectroscopic Data

The spectroscopic data provides key insights into the structure and bonding of the silanol functional group.

Table 3.2.1: NMR Spectroscopic Data of **Triisopropylsilanol**

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Assignment	Reference(s)
¹ H	Data not found	-	-	-OH, -CH, -CH ₃	
¹³ C	Data not found	-	-	-CH, -CH ₃	[7]
²⁹ Si	Data not found	-	-	Si-OH	

Note: While specific NMR data for **triisopropylsilanol** was not found in the search, the provided references indicate the availability of such spectra. Researchers should refer to spectral databases for detailed information.

Table 3.2.2: Infrared (IR) Spectroscopic Data

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity	Reference(s)
Si-O-H	O-H stretch	~3300 - 3700	Broad	[8]
Si-O	Si-O stretch	~810 - 950	Strong	[8]

The broadness of the O-H stretching band is indicative of hydrogen bonding between **triisopropylsilanol** molecules in the condensed phase.

Reactivity and Applications of the Silanol Functional Group

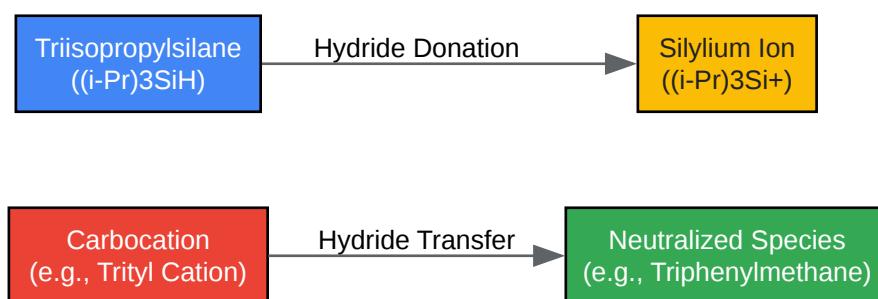
The silanol group in **triisopropylsilanol** is a versatile functional group that can participate in a range of chemical reactions.

Dehydration and Condensation

Under certain conditions, **triisopropylsilanol** can undergo dehydration to form the corresponding disiloxane or can react with other silanols in condensation reactions to form siloxane linkages, which are the backbone of silicone polymers.[1]

Role as a Reducing Agent

Triisopropylsilanol can act as a mild reducing agent, participating in the reduction of various organic functional groups.[1] This reducing ability is attributed to the hydridic character of the hydrogen atom in the Si-H bond of its precursor, triisopropylsilane.

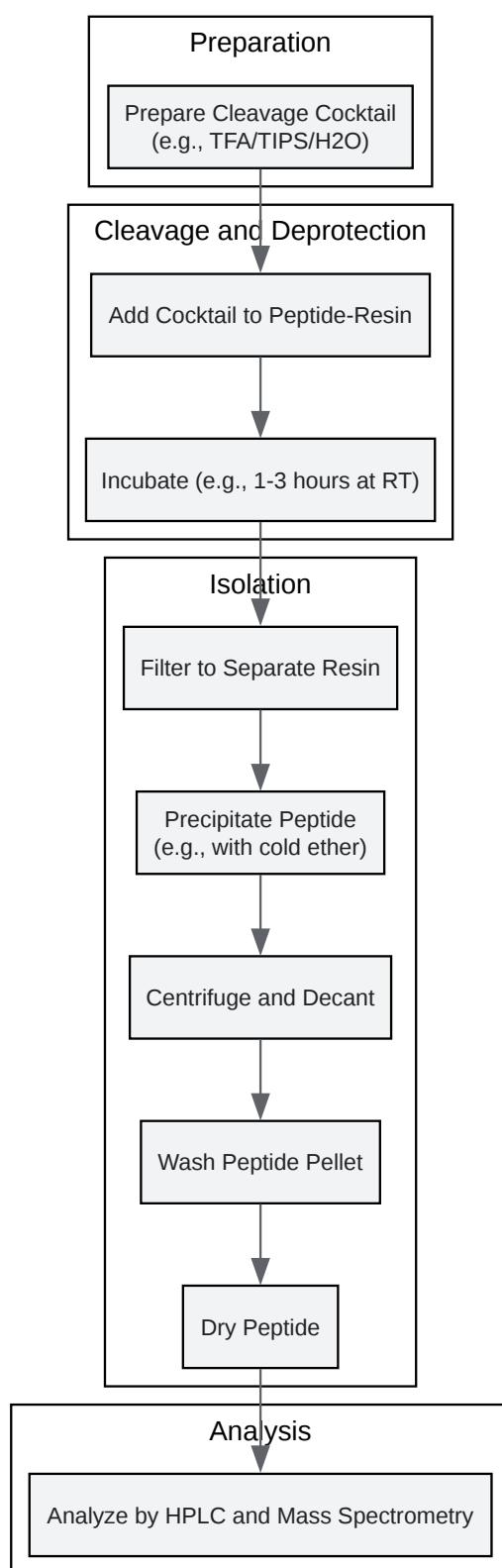

Carbocation Scavenging in Peptide Synthesis

One of the most critical applications of triisopropylsilane, and by extension the environment created in the presence of its silanol derivative, is as a carbocation scavenger in the global deprotection step of solid-phase peptide synthesis (SPPS).[1][2] During the acidic cleavage of protecting groups (e.g., Boc, Trt), highly reactive carbocations are generated, which can lead to undesired side reactions with nucleophilic amino acid residues like tryptophan, methionine, and

tyrosine. Triisopropylsilane effectively quenches these carbocations by acting as a hydride donor.[9]

Reaction Mechanism: Carbocation Scavenging

The general mechanism involves the transfer of a hydride from the silicon atom of triisopropylsilane to the carbocation, thus neutralizing it and preventing side reactions.



[Click to download full resolution via product page](#)

Caption: Carbocation scavenging mechanism of triisopropylsilane.

Experimental Workflow: Peptide Deprotection

The following workflow outlines the key steps in the cleavage and deprotection of a peptide from a solid support using a trifluoroacetic acid (TFA) cocktail containing triisopropylsilane as a scavenger.[10][11]

[Click to download full resolution via product page](#)

Caption: Workflow for peptide cleavage and deprotection.

Conclusion

The silanol functional group in **triisopropylsilanol**, characterized by its steric bulk and moderate reactivity, is a valuable tool in synthetic chemistry. Its well-defined roles as a mild reducing agent and an efficient carbocation scavenger in peptide synthesis underscore its importance in the production of complex organic molecules and therapeutic peptides. This technical guide provides a foundational understanding and practical protocols to aid researchers in leveraging the unique properties of **triisopropylsilanol** in their work. Further research into the experimental determination of its physicochemical properties, such as its pKa and crystal structure, would further enhance its applicability and predictability in novel synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Triisopropylsilanol | 17877-23-5 [smolecule.com]
- 2. Triisopropylsilane - Wikipedia [en.wikipedia.org]
- 3. Purification [chem.rochester.edu]
- 4. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. TRIISOPROPYLSILANOL | 17877-23-5 [chemicalbook.com]
- 6. トリイソプロピルシリラノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. luxembourg-bio.com [luxembourg-bio.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Silanol Functional Group in Triisopropylsilanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095006#understanding-the-silanol-functional-group-in-triisopropylsilanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com